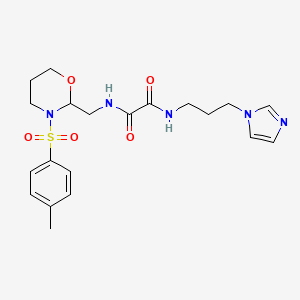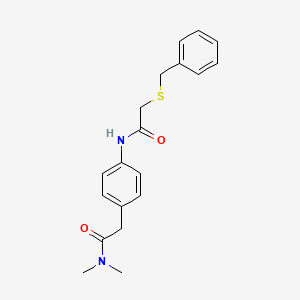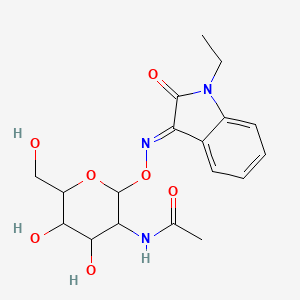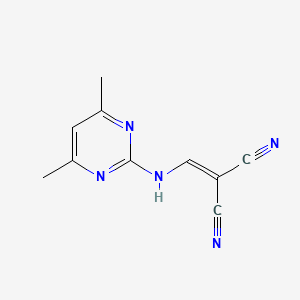![molecular formula C17H21N3O3S B2880897 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine CAS No. 2111909-99-8](/img/structure/B2880897.png)
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as MRS 2578 and is used as a potent and selective antagonist for P2Y6 receptors. This compound has various applications in biochemical and physiological research, and its mechanism of action has been studied extensively.
Mechanism of Action
MRS 2578 acts as a competitive antagonist for P2Y6 receptors. It binds to the receptor site and prevents the binding of the endogenous ligand, UDP. This inhibition of P2Y6 receptor activation has been shown to have various effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
The inhibition of P2Y6 receptors by MRS 2578 has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. It can also modulate immune responses by affecting the activation and proliferation of immune cells. Additionally, MRS 2578 has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
MRS 2578 has several advantages for lab experiments. It is a potent and selective antagonist for P2Y6 receptors, which allows researchers to study the specific effects of P2Y6 receptor inhibition. It is also stable and easy to handle, making it suitable for various experimental conditions. However, there are some limitations to using MRS 2578. It has low solubility in water, which can limit its use in some experiments. Additionally, its potency and selectivity for P2Y6 receptors may not be suitable for all research applications.
Future Directions
There are several future directions for the use of MRS 2578 in scientific research. One potential application is in the study of neurological disorders, as P2Y6 receptors have been implicated in neuroinflammation and neurodegeneration. Another potential direction is in the development of new anti-inflammatory and anti-tumor therapies, as MRS 2578 has shown promising effects in preclinical studies. Additionally, more research is needed to fully understand the mechanism of action of MRS 2578 and its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of MRS 2578 involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-methylphenylacetonitrile with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then reacted with sodium methoxide and morpholine to form the final product, MRS 2578. This synthesis method has been optimized to produce high yields of pure MRS 2578.
Scientific Research Applications
MRS 2578 has been widely used in scientific research to study the function of P2Y6 receptors. These receptors are involved in various physiological processes, including inflammation, immune response, and cell proliferation. By using MRS 2578 as an antagonist, researchers can investigate the role of P2Y6 receptors in these processes.
properties
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-3-5-15(6-4-14)7-10-24(21,22)20-8-9-23-17(13-20)16-11-18-19(2)12-16/h3-7,10-12,17H,8-9,13H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNESHYFNMALK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCOC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCOC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2880816.png)





![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2880827.png)




![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2880837.png)